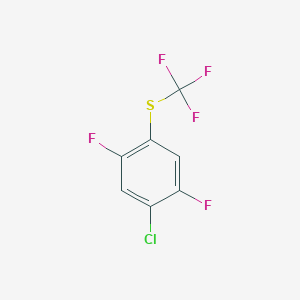

1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene

Beschreibung

1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl), fluorine (F), and a trifluoromethylthio (-SCF₃) group. Its molecular formula is C₇H₂ClF₅S, with a molecular weight of 248.53 g/mol. The -SCF₃ group is a strong electron-withdrawing substituent, enhancing the compound’s lipophilicity and metabolic stability .

Eigenschaften

Molekularformel |

C7H2ClF5S |

|---|---|

Molekulargewicht |

248.60 g/mol |

IUPAC-Name |

1-chloro-2,5-difluoro-4-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2ClF5S/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H |

InChI-Schlüssel |

QAXDYLRZATUMMF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CC(=C1SC(F)(F)F)F)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

Electrophilic Trifluoromethylthiolation Strategy

The key synthetic challenge in preparing 1-chloro-2,5-difluoro-4-(trifluoromethylthio)benzene lies in the introduction of the trifluoromethylthio (−SCF₃) group onto a difluorochlorobenzene substrate. Electrophilic trifluoromethylthiolating reagents have emerged as powerful tools for this transformation under mild conditions.

A notable reagent class involves electrophilic trifluoromethylthiolating agents such as [(ethoxycarbonyl)difluoromethyl]thio]phthalimide, which can efficiently deliver fluoroalkylthiol groups to aromatic substrates. This reagent is synthesized via a two-step process starting from commercially available benzenemethanethiol, ethyl bromodifluoroacetate, and potassium phthalimide, achieving yields up to 82% in the final step.

Application to Aromatic Substrates

Using Lewis acid activators such as magnesium bromide (MgBr₂), reagent 1c reacts with electron-rich arenes and heteroarenes to introduce the fluoroalkylthiol group efficiently. For example, indole derivatives undergo Friedel–Crafts-type trifluoromethylthiolation with yields often exceeding 80% under optimized conditions (80 °C, 1 hour).

Direct Fluorination and Sulfur Incorporation

Another approach involves direct halogenation and fluorination of benzene derivatives, followed by introduction of the trifluoromethylthio group. While specific protocols for this compound are scarce, related methods include:

- Use of boron trifluoride (BF₃) as a Lewis acid catalyst under pressurized conditions (6 bars), heating at 80 °C for several hours to facilitate halogenation and fluorination steps.

- Extraction and purification via methylene chloride and water washes, yielding difluorinated benzophenone intermediates, which can be further transformed into trifluoromethylthio derivatives.

Although this method is more general for benzophenones, it provides insight into handling difluoro and chloro substituents in aromatic systems.

Functional Group Conversion and Diversification

The ethoxycarbonyl group in the trifluoromethylthiolated products can be converted into various functional groups, expanding the chemical versatility of the compound. Transformations include:

- Hydrolysis to carboxylic acids

- Silver-catalyzed decarboxylative coupling to alkynyl or heteroaryl derivatives

- Decarboxylative chlorination to chlorodifluoromethylthiolated products

- Reduction to alcohols and further conversion to alkyl azides

These transformations enable fine-tuning of pharmacokinetic properties and facilitate structure–activity relationship (SAR) studies in drug discovery.

Data Tables Summarizing Key Preparation Parameters

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Electrophilic trifluoromethylthiolation using reagent 1c | [(Ethoxycarbonyl)difluoromethyl]thio]phthalimide, MgBr₂ | 80 °C, 1 h, 1,2-dichloroethane or THF | 80–90 | High selectivity, mild conditions |

| Two-step synthesis of reagent 1c | Sodium benzenemethanethiolate, ethyl bromodifluoroacetate, Cl₂, potassium phthalimide | DMSO, 0 °C to RT, 12 h | 67 (overall) | Scalable to 30 mmol scale |

| Halogenation and fluorination with BF₃ | Boron trifluoride, 6 bar pressure, 80 °C, 3 h | Pressurized reactor | 66 (benzophenone intermediates) | Requires careful handling and extraction |

Expert Notes and Considerations

- The electrophilic trifluoromethylthiolating reagent [(ethoxycarbonyl)difluoromethyl]thio]phthalimide offers a practical and scalable route to introduce the trifluoromethylthio group with high efficiency and functional group tolerance.

- Lewis acid activation, particularly with MgBr₂, is critical to achieve high yields in aromatic substitution reactions.

- The modular nature of the ethoxycarbonyl group allows for extensive downstream functionalization, enhancing the utility of the synthesized compounds.

- Direct fluorination and halogenation methods require stringent control of reaction conditions and are generally less selective but can be useful for preparing intermediates.

- Safety considerations include handling of chlorine gas and pressurized boron trifluoride in some protocols.

Analyse Chemischer Reaktionen

1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced, leading to different functional derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex aromatic systems.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.

Biology and Medicine: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.

Wirkmechanismus

The mechanism by which 1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s unique properties are best understood through comparison with analogous halogenated benzene derivatives. Below is a detailed analysis:

Table 1: Key Properties of 1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene and Analogues

*Estimated based on substituent contributions.

Key Comparisons

Substituent Effects Electron-Withdrawing Groups (EWG): The -SCF₃ group in the target compound is more lipophilic and sterically bulky than -CF₃ or -NO₂, leading to higher XLogP3 (~4.5 vs. 3.8 for -CF₃ analogue) and reduced metabolic clearance . Halogen Diversity: Compared to tetrachloro derivatives (e.g., 1,2,4,5-tetrachloro-3-(methylthio)benzene), the target compound’s fluorine atoms enhance polarity and thermal stability, while chlorine provides electrophilic reactivity .

Physical Properties Lipophilicity: The -SCF₃ group increases lipophilicity (XLogP3 ~4.5) compared to -CF₃ (XLogP3 3.8) or -NO₂ (XLogP3 1.9), favoring membrane permeability in bioactive compounds . Hydrogen Bonding: Fluorine atoms act as weak hydrogen bond acceptors (5 HBA), whereas nitro (-NO₂) groups in CDNB provide stronger HBA capacity (4 HBA) .

Reactivity and Stability

- The -SCF₃ group deactivates the benzene ring, reducing susceptibility to electrophilic substitution compared to methylthio (-SMe) or chloro analogues. However, it facilitates nucleophilic aromatic substitution at specific positions .

- Fluorine’s inductive effects stabilize the compound against oxidative degradation, unlike chlorinated derivatives like tetrasul, which are prone to environmental persistence .

Potential Applications Agrochemicals: The compound’s high lipophilicity and stability align with trends in fluorinated pesticides (e.g., tetradifon derivatives) . Pharmaceuticals: Similar to CDNB, it could serve as a substrate for enzyme activity assays, though its -SCF₃ group may confer unique binding interactions .

Research Findings and Implications

- Synthetic Challenges: Introducing -SCF₃ requires specialized reagents (e.g., AgSCF₃), unlike simpler chlorination or nitration routes used for CDNB .

- Environmental Impact: The compound’s persistence is likely higher than non-fluorinated analogues but lower than polychlorinated aromatics due to fluorine’s smaller atomic radius and stronger bonds .

- Biological Activity: Fluorine and -SCF₃ synergistically enhance bioactivity, as seen in fluorinated drug candidates targeting enzymes like glutathione transferases .

Biologische Aktivität

1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula CHClFS and a molecular weight of 248.6 g/mol. Its unique chemical structure, particularly the trifluoromethylthio group, imparts distinct biological activities that make it a subject of interest in medicinal chemistry and toxicology.

The compound is known for its ability to engage with various biological targets, including enzymes and receptors. The trifluoromethylthio group enhances lipophilicity, allowing for effective interactions with hydrophobic regions in proteins. This can lead to modulation of enzyme activity or receptor binding, influencing multiple biochemical pathways.

Toxicological Studies

Recent evaluations have indicated that this compound exhibits a range of biological effects:

- Sensitization Potential : In studies assessing lymphocyte proliferation, the compound demonstrated a stimulation index (SI) indicating weak sensitization potential. The effective concentration producing a three-fold increase in lymphocyte proliferation (EC3) was reported at 31.8% .

- Repeat Dose Toxicity : In oral toxicity studies, significant effects were observed primarily at high doses. A no-observed-adverse-effect level (NOAEL) of 10 mg/kg was established based on liver and kidney effects noted at higher doses .

- Dermal Toxicity : Dermal exposure also revealed adverse effects, including increases in liver weights and signs of nephropathy in male rats at doses starting from 50 mg/kg body weight per day .

Case Studies

Several case studies highlight the compound's biological activity:

- In Vivo Studies : In a study involving BALB/c mice, topical applications of varying concentrations resulted in significant immune responses, with SI values indicating dose-dependent sensitization effects .

- Chronic Exposure Studies : Long-term inhalation studies showed that exposure to vapor concentrations led to observable changes in blood parameters and organ weights, particularly affecting the liver and kidneys .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Lipophilicity | Biological Activity |

|---|---|---|---|

| This compound | CHClFS | High | Weak sensitization potential; liver/kidney toxicity |

| 1-Chloro-2,4-difluorobenzene | CHClF | Moderate | Less reactive in biochemical contexts |

| 1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene | CHClF | High | Similar reactivity but different interactions due to lack of thio group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.